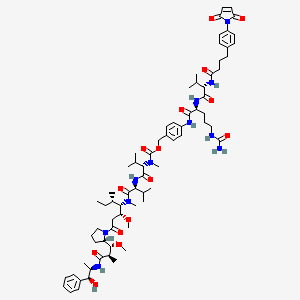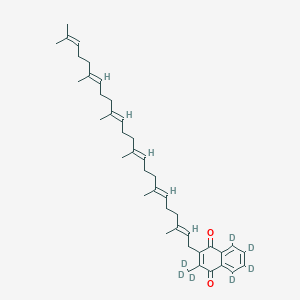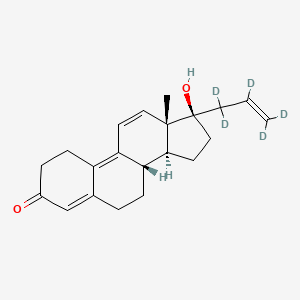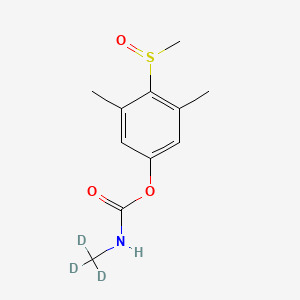
Methiocarb-d3 sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methiocarb sulfoxide-d3 is a deuterium-labeled derivative of methiocarb sulfoxide, which is a metabolite of the pesticide methiocarb. Methiocarb is a carbamate pesticide used as an insecticide, bird repellent, acaricide, and molluscicide. The deuterium labeling in methiocarb sulfoxide-d3 is primarily used for tracing and quantitation purposes in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methiocarb sulfoxide-d3 can be synthesized through the oxidation of methiocarb using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically involves the following steps:
- Dissolve methiocarb in an appropriate solvent such as dichloromethane.
- Add the oxidizing agent slowly to the solution while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for a specified period, usually 1-2 hours.
- Quench the reaction by adding a reducing agent or water.
- Extract the product using an organic solvent and purify it through column chromatography.
Industrial Production Methods
Industrial production of methiocarb sulfoxide-d3 involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methiocarb sulfoxide-d3 undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert methiocarb sulfoxide-d3 to methiocarb sulfone-d3.
Reduction: Reduction reactions can revert methiocarb sulfoxide-d3 back to methiocarb.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfoxide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Methiocarb sulfone-d3.
Reduction: Methiocarb.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Methiocarb sulfoxide-d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of methiocarb in environmental samples.
Biology: Employed in studies to understand the impact of methiocarb and its metabolites on non-target organisms, including plants and animals.
Medicine: Investigated for its potential effects on cholinesterase activity and related neurotoxic effects.
Industry: Utilized in the development and testing of new pesticides and insecticides.
Mechanism of Action
Methiocarb sulfoxide-d3 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and subsequent neurotoxic effects. The molecular targets include the active site of acetylcholinesterase, where methiocarb sulfoxide-d3 binds and inhibits the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
Methiocarb: The parent compound of methiocarb sulfoxide-d3, used as a pesticide.
Methiocarb sulfone: Another metabolite of methiocarb, formed through further oxidation of methiocarb sulfoxide.
Thiocarb: A related carbamate pesticide with similar applications.
Uniqueness
Methiocarb sulfoxide-d3 is unique due to its deuterium labeling, which allows for precise tracing and quantitation in scientific studies. This labeling provides an advantage in research applications where accurate measurement of the compound’s distribution and metabolism is crucial.
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(3,5-dimethyl-4-methylsulfinylphenyl) N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13)/i3D3 |
InChI Key |
FNCMBMZOZQAWJA-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




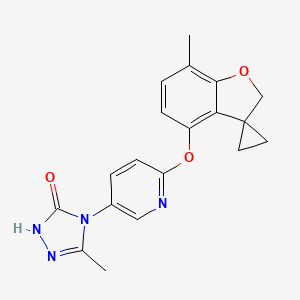
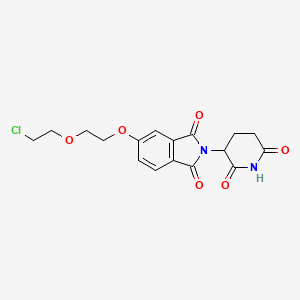
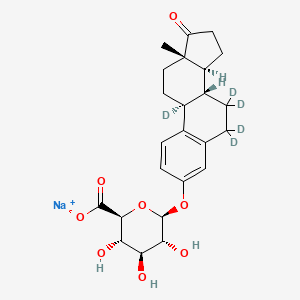


![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)
